Sodium acrylate
Overview
Description
Sodium acrylate is a sodium salt of acrylic acid, commonly used in the production of superabsorbent polymers. These polymers are known for their ability to absorb and retain large amounts of water, making this compound a valuable compound in various industrial and consumer applications .
Mechanism of Action
Target of Action
Sodium acrylate (SA) is a metal salt that can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is primarily used as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of this compound are the molecules with which it interacts during the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as polymerization. This involves the reaction of individual monomers (in this case, this compound) to form a polymer . The polymerization can be carried out using various techniques such as bulk, solution, emulsion, and suspension . The resulting polymer is water-soluble and can be used in a variety of industries and personal care applications .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its polymerization process. The polymerization of this compound leads to the formation of poly(this compound), a superabsorbent polymer . The exact biochemical pathways involved in this process are complex and depend on the specific conditions of the polymerization .
Pharmacokinetics
Its metabolism and excretion would also depend on the specific properties of the resulting polymer .
Result of Action
The primary result of this compound’s action is the formation of a water-soluble polymer that can absorb large amounts of water . This superabsorbent behavior makes it useful in a variety of applications, including hygiene products, agriculture, and environmental engineering .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and salinity of the environment can significantly affect the swelling performance of the resulting superabsorbent polymer . Additionally, the temperature can also influence the polymerization process and the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
Sodium acrylate is an anionic polyelectrolyte with negatively charged carboxylic groups in the main chain . It is a polymer made up of chains of acrylate compounds. It contains sodium, which gives it the ability to absorb large amounts of water . When dissolved in water, it forms a thick and transparent solution due to the ionic interactions of the molecules .
Cellular Effects
This compound can influence cellular processes through its interactions with water molecules. Its high absorbency can affect the hydration status of cells and tissues
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with water molecules. The carboxylic groups in the polymer chain of this compound can draw water molecules into the polymer network, leading to the swelling of the polymer . This swelling behavior is a key aspect of this compound’s functionality in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the absorbency of this compound hydrogels can decrease with increasing temperature . Furthermore, the stability and degradation of this compound can be influenced by various factors such as pH and temperature .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, it has been reported that microorganisms can degrade acrylic polymers, including this compound, through certain metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its interactions with water molecules. This compound can absorb water and swell, which can influence its distribution within a biological system
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acrylate is typically synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is as follows:
CH2=CHCOOH+NaOH→CH2=CHCOONa+H2O
This reaction is carried out under controlled conditions to ensure complete neutralization and high purity of the product .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of propene to acrylic acid, followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and scalability . Another emerging method involves the synthesis from ethylene and carbon dioxide, which offers potential cost savings and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Sodium acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(this compound), a superabsorbent polymer.
Neutralization: Reacts with acids to form acrylic acid.
Cross-linking: Can be cross-linked with other monomers to form hydrogels.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like potassium persulfate.
Neutralization: Typically involves strong acids like hydrochloric acid.
Cross-linking: Uses cross-linking agents such as N,N’-methylenebisacrylamide.
Major Products:
Poly(this compound): Used in superabsorbent materials.
Acrylic acid: Used in various chemical syntheses.
Scientific Research Applications
Sodium acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of superabsorbent polymers.
Biology: Utilized in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Employed in wound dressings and controlled drug release formulations.
Industry: Integral in the production of diapers, sanitary products, and water treatment agents .
Comparison with Similar Compounds
Sodium polyacrylate: Similar in structure but used primarily in superabsorbent applications.
Acrylic acid: The parent compound, used in the synthesis of various acrylate derivatives.
Methacrylic acid: Similar in structure but with different polymerization properties.
Uniqueness: Sodium acrylate is unique due to its high water absorption capacity and its ability to form hydrogels. This makes it particularly valuable in applications requiring moisture retention and controlled release .
Properties
IUPAC Name |
sodium;prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
Record name | Sodium acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027652 | |
Record name | Sodium 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline] | |
Record name | 2-Propenoic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium acrylate | |
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CAS No. |
7446-81-3, 25549-84-2 | |
Record name | Sodium acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, sodium salt (1:1), homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C98FKB43H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
Record name | SODIUM ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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